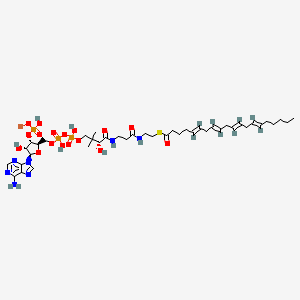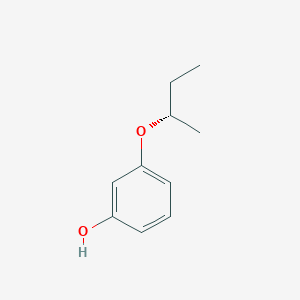
(S)-3-sec-Butoxy-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S)-Butan-2-yloxy]phenol ist eine phenolische Verbindung, die durch das Vorhandensein einer Butan-2-yloxy-Gruppe am Phenolring gekennzeichnet ist. Phenolische Verbindungen sind bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Die einzigartige Struktur von 3-[(2S)-Butan-2-yloxy]phenol verleiht ihm spezifische Eigenschaften, die es für die Forschung und industrielle Anwendungen wertvoll machen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[(2S)-Butan-2-yloxy]phenol kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die nucleophile aromatische Substitution eines halogenierten Phenols mit einer Butan-2-yloxy-Gruppe. Diese Reaktion erfordert typischerweise eine Base wie Natriumhydroxid, um die Substitution zu erleichtern. Eine andere Methode beinhaltet die metallkatalysierte Kreuzkupplungsreaktion, bei der ein Phenolderivat unter Verwendung eines Palladium- oder Nickelkatalysators mit einer Butan-2-yloxy-Gruppe gekoppelt wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-[(2S)-Butan-2-yloxy]phenol beinhaltet häufig eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und Prinzipien der grünen Chemie, wie die Verwendung von wässrigem Wasserstoffperoxid als Oxidationsmittel, kann die Effizienz und Nachhaltigkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[(2S)-Butan-2-yloxy]phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat
Reduktion: Natriumborhydrid
Substitution: Salpetersäure (Nitrierung), Schwefelsäure (Sulfonierung), Halogene (Halogenierung)
Hauptprodukte
Oxidation: Chinone
Reduktion: Hydrochinone
Substitution: Nitro-, Sulfo- und halogenierte Derivate
Wissenschaftliche Forschungsanwendungen
3-[(2S)-Butan-2-yloxy]phenol hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese von bioaktiven Naturprodukten und leitfähigen Polymeren verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-[(2S)-Butan-2-yloxy]phenol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Als phenolische Verbindung kann es als Antioxidans wirken, indem es Wasserstoffatome spendet, um freie Radikale zu neutralisieren. Darüber hinaus können seine entzündungshemmenden Wirkungen durch die Hemmung von pro-inflammatorischen Enzymen und Zytokinen vermittelt werden .
Wissenschaftliche Forschungsanwendungen
3-[(2S)-butan-2-yloxy]phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(2S)-butan-2-yloxy]phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenol: Die einfachste phenolische Verbindung, bekannt für ihre antiseptischen Eigenschaften.
Hydrochinon: Eine phenolische Verbindung, die in Hautbleichmitteln und als fotografischer Entwickler verwendet wird.
Catechine: Phenolische Verbindungen, die in Tee vorkommen und für ihre antioxidativen Eigenschaften bekannt sind.
Einzigartigkeit
3-[(2S)-Butan-2-yloxy]phenol ist einzigartig aufgrund des Vorhandenseins der Butan-2-yloxy-Gruppe, die ihm spezifische chemische und biologische Eigenschaften verleiht, die in einfacheren phenolischen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-[(2S)-butan-2-yl]oxyphenol |
InChI |
InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,11H,3H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
HNXVJJAJNHHWGM-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@H](C)OC1=CC=CC(=C1)O |
Kanonische SMILES |
CCC(C)OC1=CC=CC(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
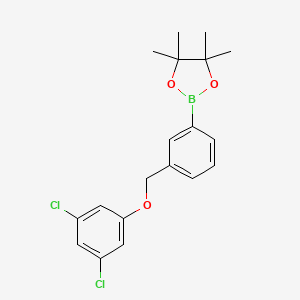
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
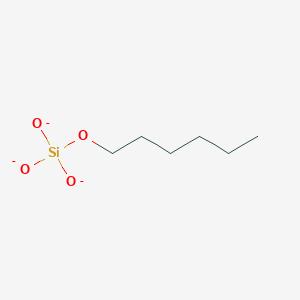
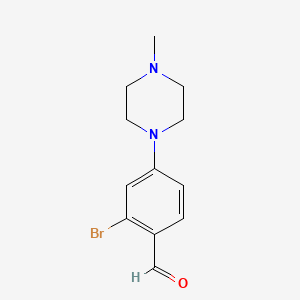
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)
![(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B12340998.png)
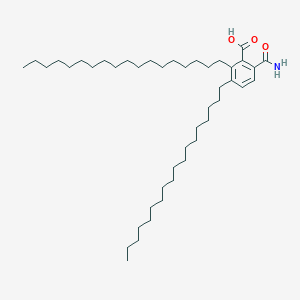
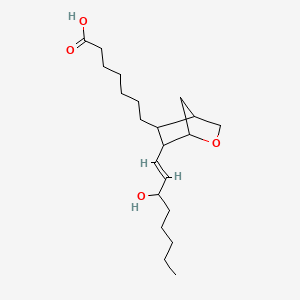
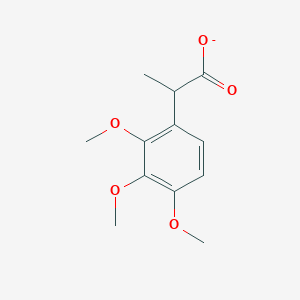
![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)
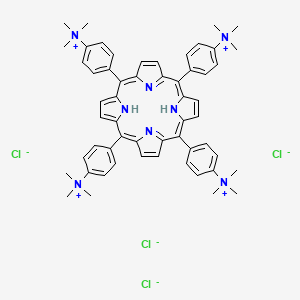
![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
